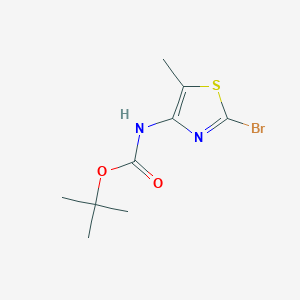

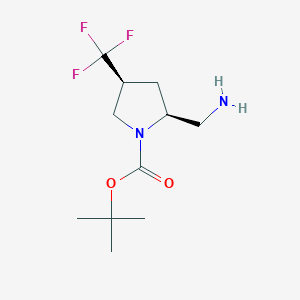

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure and Molecular Interactions

- The structural properties of tert-butyl carbamate derivatives, including tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate, have been extensively studied. For instance, the crystal structures of chlorodiacetylene and iododiacetylene derivatives have been analyzed, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group, which plays a crucial role in the crystal packing and molecular interactions of these compounds (Baillargeon et al., 2017). Another study highlighted the synthesis and structural characterization of tert-butyl carbamate derivatives, where the crystal packing exhibited an interplay of various hydrogen bonds, assembling the molecules into a three-dimensional architecture (Das et al., 2016).

Synthetic Applications

- Tert-butyl carbamate derivatives have been utilized in various synthetic applications. They have been employed as substrates for the preparation of different organic compounds, showcasing their versatility in chemical synthesis. For example, tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates were used in the preparation of thieno[3,2-b]pyrroles and 5,6-dihydrothieno[3,2-b]pyrroles, demonstrating the utility of these compounds in constructing complex organic structures (Brugier et al., 2001).

Catalysis and Chemical Transformations

- The reactivity and catalytic applications of tert-butyl carbamate derivatives are notable in the field of chemistry. These compounds have been used in various chemical transformations, including cycloaddition reactions and catalytic processes. For instance, Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl (S)-(3-oxopent-4-yn-2-yl)carbamate to azomethine imines have been reported, illustrating the catalytic potential of these compounds in facilitating regio- and stereo-selective cycloaddition reactions (Pušavec et al., 2014).

Pharmaceutical Intermediate Synthesis

- Tert-butyl (2-bromo-5-methylthiazol-4-yl)carbamate derivatives have been utilized as intermediates in the synthesis of biologically active compounds. For example, the synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in the production of biologically active molecules such as omisertinib (AZD9291), highlights the significance of these compounds in pharmaceutical synthesis (Zhao et al., 2017).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(2-bromo-5-methyl-1,3-thiazol-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPWJRKUJSYDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Methoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2383488.png)

![N-(2,6-Difluorophenyl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2383495.png)

![2-[(Cyclopropylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2383496.png)

![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)